molecular formula C11H14N4O B11883337 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B11883337
M. Wt: 218.26 g/mol
InChI Key: MSIWNBQPSHWWLA-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine is a complex organic compound that features a pyrazolo[4,3-c]pyridine core with a tetrahydro-2H-pyran-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and toluene, and reagents such as n-butyllithium (n-BuLi) and triisopropyl borate .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated derivatives, bases like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester

Uniqueness

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

1-(oxan-2-yl)pyrazolo[4,3-c]pyridin-3-amine

InChI

InChI=1S/C11H14N4O/c12-11-8-7-13-5-4-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2,(H2,12,14)

InChI Key

MSIWNBQPSHWWLA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=NC=C3)C(=N2)N

Origin of Product

United States

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